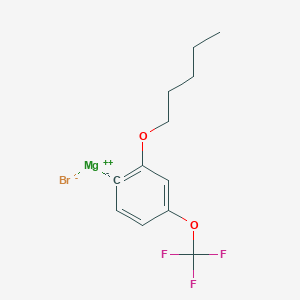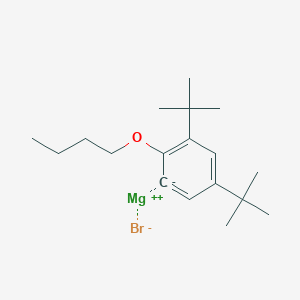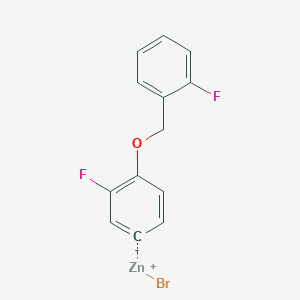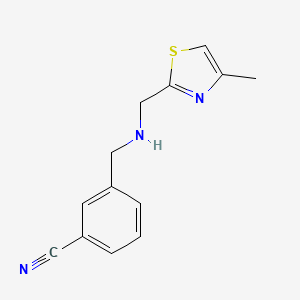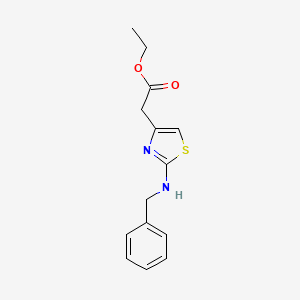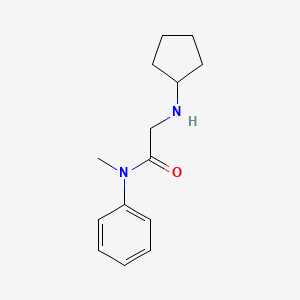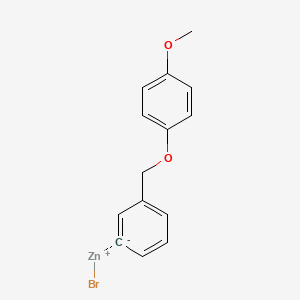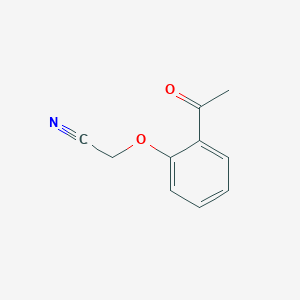
2-(2-Acetylphenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Acetylphenoxy)acetonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of an acetyl group and a phenoxy group attached to an acetonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetylphenoxy)acetonitrile typically involves the reaction of 2-hydroxyacetophenone with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
化学反応の分析
Types of Reactions: 2-(2-Acetylphenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives
科学的研究の応用
2-(2-Acetylphenoxy)acetonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of novel materials and as a building block in organic synthesis
作用機序
The mechanism of action of 2-(2-Acetylphenoxy)acetonitrile involves its interaction with various molecular targets. For instance, in catalytic reactions, the compound can undergo nucleophilic addition or substitution, facilitated by the presence of electron-withdrawing groups like the nitrile and acetyl groups. These reactions often involve the formation of intermediates that further react to yield the final products .
類似化合物との比較
- 2-(4-Acetylphenoxy)acetonitrile
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- Pyridinocrownophanes
Comparison: 2-(2-Acetylphenoxy)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applicationsSimilarly, while 2-(1,2,4-Oxadiazol-5-yl)anilines and pyridinocrownophanes have distinct structural features and applications, this compound stands out for its versatility in organic synthesis and potential in medicinal chemistry .
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
2-(2-acetylphenoxy)acetonitrile |
InChI |
InChI=1S/C10H9NO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,7H2,1H3 |
InChIキー |
CNCMKMFKKKVRCG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



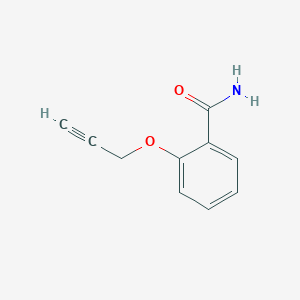
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
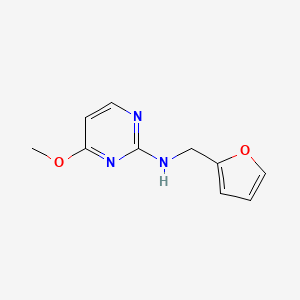
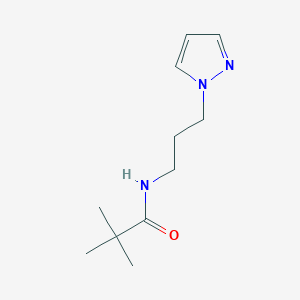
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
